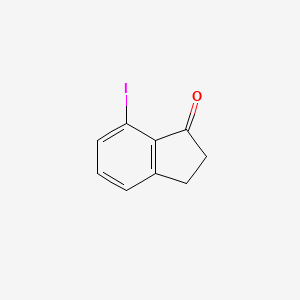
Benzaldehyde, 2-bromo-3-(phenylmethoxy)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromobenzaldehyde, involves various reactions including Suzuki-Miyaura and Buchwald-Hartwig reactions, and cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .Molecular Structure Analysis
The molecular structure of a similar compound, 2-Bromobenzaldehyde, includes a bromine atom attached to a benzene ring with an aldehyde functional group .Chemical Reactions Analysis
2-Bromobenzaldehyde is used in various synthetic applications, including the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction, preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Bromobenzaldehyde, include a molecular weight of 185.02, a boiling point of 230 °C, a melting point of 16-19 °C, and a density of 1.585 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
A wide range of scientific research applications for Benzaldehyde, 2-bromo-3-(phenylmethoxy)-, and related compounds has been explored, focusing on synthesis processes, catalysis, and the development of novel compounds with potential applications in various fields, excluding any direct association with drug use, dosage, or side effects.
Synthetic Pathways and Intermediates : The synthesis of complex benzaldehyde derivatives involves multiple steps, including reactions with bromine and various catalysts to obtain specialized compounds. For instance, the improvement of synthetic processes for trimethoxy benzaldehyde demonstrates the versatility of bromo-substituted benzaldehydes in organic synthesis (Yangyu Feng, 2002).
Catalysis and Oxidation Reactions : Benzaldehyde derivatives serve as catalysts or substrates in oxidation reactions. A notable application is the use of a tetra-nuclear macrocyclic Zn(II) complex derived from a bromo-substituted benzaldehyde for the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the role of these compounds in enhancing catalytic efficiency (L. Wang et al., 2021).
Organic Synthesis and Functionalization : The functionalization of benzaldehydes, including bromo-substituted variants, leads to the creation of novel organic compounds. This includes the synthesis of inden-1-one derivatives and the exploration of their chemical properties, highlighting the broad utility of these compounds in organic chemistry and materials science (K. Kobayashi et al., 2013).
Antioxidant, Antimicrobial, and Anticancer Properties : The synthesis of benzaldehyde derivatives has also been explored for their potential antioxidant, antimicrobial, and anticancer properties. This research underscores the potential biomedical applications of these compounds, beyond their use in traditional synthetic chemistry (M. Konuş et al., 2019).
Advanced Material Synthesis : Benzaldehyde derivatives are utilized in the synthesis of advanced materials, such as copolymers, demonstrating their application in materials science and engineering. This research indicates the role of these compounds in developing new materials with specific properties and applications (G. Kharas et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQKLUDXMWUISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461377 | |
| Record name | Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |
CAS RN |
158584-99-7 | |
| Record name | Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

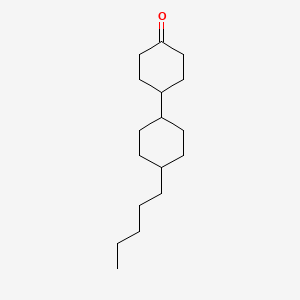
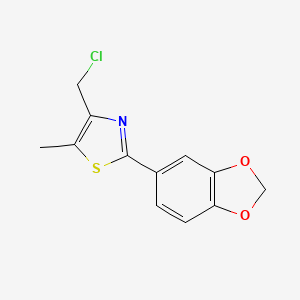
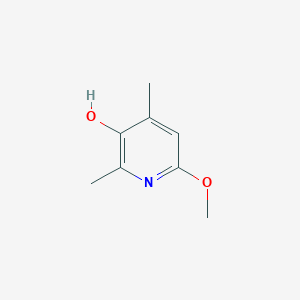
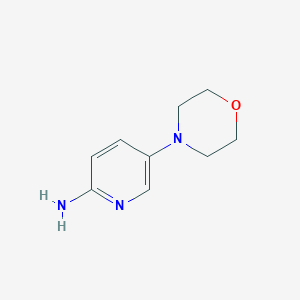

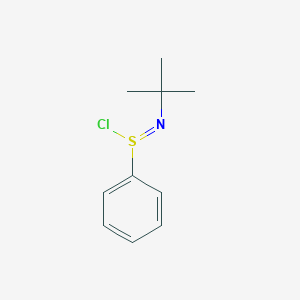
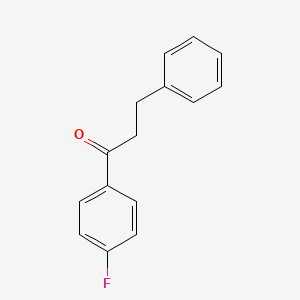


![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)

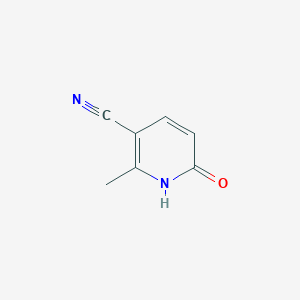
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
